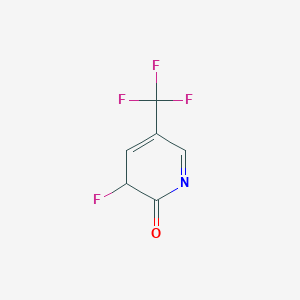

3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one

Description

BenchChem offers high-quality 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H3F4NO |

|---|---|

Molecular Weight |

181.09 g/mol |

IUPAC Name |

3-fluoro-5-(trifluoromethyl)-3H-pyridin-2-one |

InChI |

InChI=1S/C6H3F4NO/c7-4-1-3(6(8,9)10)2-11-5(4)12/h1-2,4H |

InChI Key |

YMMFUYNWDQDFMY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=O)C1F)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Acidity and pKa of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This in-depth technical guide focuses on 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one, a heterocyclic compound with substituents known to significantly modulate acidity. In the absence of direct experimental data for this specific molecule, this guide provides a comprehensive framework for understanding and determining its pKa. We will dissect the electronic effects of the fluoro and trifluoromethyl substituents on the pyridinone core, offer a qualitative prediction of its acidity relative to parent compounds, and provide detailed, field-proven protocols for both experimental determination via UV-Vis spectrophotometric titration and computational prediction using Density Functional Theory (DFT). This document is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately assess the acidity of this and structurally related compounds.

Introduction: The Central Role of pKa in Medicinal Chemistry

The extent of ionization of a drug molecule at physiological pH (typically around 7.4) governs its solubility, membrane permeability, and interaction with its biological target.[1] The pKa value, the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms, is the quantitative descriptor of this property. For a molecule like 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one, understanding its pKa is paramount for predicting its behavior in biological systems and for designing effective drug candidates. The pyridinone scaffold is a privileged structure in medicinal chemistry, and the strategic placement of electron-withdrawing groups like fluorine and trifluoromethyl is a common strategy to fine-tune molecular properties.

Structural Analysis and Predicted Acidity of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one

The acidity of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one is primarily determined by the interplay of three key structural features: the pyridin-2-one core, the 3-fluoro substituent, and the 5-trifluoromethyl substituent.

The Pyridin-2-one Tautomerism and Inherent Acidity

Pyridin-2-one exists in a tautomeric equilibrium with its aromatic counterpart, 2-hydroxypyridine. In aqueous and other polar solutions, the pyridinone (lactam) form is generally favored.[2][3][4] The acidity of the pyridin-2-one is attributed to the deprotonation of the N-H bond. The resulting anion is stabilized by resonance, with the negative charge delocalized onto the electronegative oxygen atom. The experimental pKa of the parent 2-pyridone is approximately 11.6.[2][5] This value serves as a crucial baseline for understanding the impact of the substituents.

The Inductive Effect of the 3-Fluoro Substituent

Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). When placed at the 3-position of the pyridinone ring, the fluorine atom will pull electron density away from the ring system. This delocalization of electron density will stabilize the conjugate base formed upon deprotonation of the N-H group, thereby increasing the acidity and lowering the pKa of the compound relative to 2-pyridone.

The Inductive and Resonance Effects of the 5-Trifluoromethyl Substituent

The trifluoromethyl (CF3) group is also a potent electron-withdrawing group, primarily through its strong -I effect.[6] This effect will further stabilize the conjugate base and contribute to a lower pKa. The CF3 group at the 5-position can also exert a weak electron-withdrawing resonance effect (-R effect), further enhancing the acidity.

Qualitative pKa Prediction

Based on the additive electron-withdrawing effects of both the 3-fluoro and 5-trifluoromethyl substituents, it is predicted that the pKa of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one will be significantly lower (i.e., more acidic) than that of 2-pyridone (pKa ≈ 11.6).

Table 1: Predicted vs. Reference pKa Values

| Compound | Substituents | Expected pKa Range | Rationale |

| 2-Pyridone | None (Reference) | 11.6 (Experimental) | Baseline acidity of the pyridinone core.[2][5] |

| 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one | 3-F, 5-CF3 | Significantly < 11.6 | Strong, additive electron-withdrawing effects of both F and CF3 groups stabilize the conjugate base. |

Experimental Determination of pKa: A Step-by-Step Protocol for Spectrophotometric Titration

Spectrophotometric titration is a highly sensitive and accurate method for pKa determination, particularly for compounds with a chromophore whose UV-Vis absorbance spectrum changes with ionization state.[1][7][8][9]

Materials and Instrumentation

-

3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one (or compound of interest)

-

Co-solvent (e.g., DMSO, spectroscopic grade)

-

A series of aqueous buffers covering the expected pKa range (e.g., citrate, phosphate, borate buffers)

-

96-well UV-transparent microplates

-

Microplate spectrophotometer

-

Calibrated pH meter

Detailed Protocol

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable co-solvent (e.g., 10 mM in DMSO). The use of a co-solvent is often necessary for compounds with low aqueous solubility.

-

Buffer Preparation: Prepare a series of buffers with precisely known pH values, covering a range of at least 2 pH units above and below the estimated pKa.

-

Sample Preparation in Microplate: In a 96-well microplate, add a small, fixed volume of the compound's stock solution to each well containing a known volume of the different pH buffers. The final concentration of the co-solvent should be kept low (e.g., <1% v/v) to minimize its effect on the pKa.

-

Spectrophotometric Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-400 nm) for each well using a microplate spectrophotometer.

-

Data Analysis:

-

Identify a wavelength where the difference in absorbance between the fully protonated and deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH of the buffers.

-

The resulting data should form a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at half the maximum absorbance change.

-

Computational pKa Prediction: A Workflow Using Density Functional Theory (DFT)

Computational methods, particularly DFT, have become powerful tools for predicting pKa values with a good degree of accuracy.[10][11][12][13][14] The following workflow outlines a common approach for calculating the pKa of a molecule like 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one.

Computational Details

-

Software: Gaussian, ORCA, or other quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: A hybrid functional such as B3LYP or M06-2X is often a good starting point.

-

Basis Set: A Pople-style basis set like 6-31+G(d,p) or a correlation-consistent basis set like aug-cc-pVDZ is recommended.

-

Solvation Model: An implicit continuum solvation model such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM) is crucial for accurate results in solution.

Step-by-Step Workflow

-

Gas-Phase Optimization:

-

Build the 3D structures of both the protonated (N-H form) and deprotonated species of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one.

-

Perform geometry optimization and frequency calculations for both species in the gas phase to obtain their gas-phase Gibbs free energies (G_gas).

-

-

Solvation Energy Calculation:

-

Using the gas-phase optimized geometries, perform single-point energy calculations for both species in the presence of the continuum solvation model (e.g., water) to obtain their solvation free energies (ΔG_solv).

-

-

Gibbs Free Energy in Solution:

-

Calculate the Gibbs free energy of each species in solution (G_sol) using the formula: G_sol = G_gas + ΔG_solv.

-

-

pKa Calculation:

-

The pKa can be calculated using the following thermodynamic cycle and equation:

ΔG_diss,sol = G_sol(A⁻) + G_sol(H⁺) - G_sol(HA)

pKa = ΔG_diss,sol / (2.303 * RT)

Where:

-

ΔG_diss,sol is the Gibbs free energy of dissociation in solution.

-

G_sol(A⁻) is the Gibbs free energy of the deprotonated species in solution.

-

G_sol(H⁺) is the Gibbs free energy of the proton in solution. This is a well-established, though model-dependent, value that can be obtained from the literature.

-

G_sol(HA) is the Gibbs free energy of the protonated species in solution.

-

R is the ideal gas constant, and T is the temperature in Kelvin.

-

-

Conclusion

References

-

Loughborough University Research Repository. (n.d.). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. [Link]

-

Gilbert, J., et al. (2010). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Chemical Education. [Link]

-

Grillo, A., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules. [Link]

-

Ho, J., & Coote, M. L. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. [Link]

-

AERU, University of Hertfordshire. (n.d.). 5-(trifluoromethyl)pyridin-2(1H)-one. [Link]

-

Wikipedia. (n.d.). 2-Pyridone. [Link]

-

Ibrahim, M. A., & Shields, G. C. (2017). Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. Journal of computer-aided molecular design. [Link]

-

JComputes. (2023). Calculating pKa with Density Functional Theory. [Link]

-

PubChem. (n.d.). 2-Pyridone. [Link]

-

The chemistry channel. (2023). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. [Link]

-

Shandong Bailong Pharmaceutical Co., Ltd. (n.d.). 3-Fluoropyridine-2-carboxylic acid 152126-31-3. [Link]

-

Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Al-Hamdani, A. A. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences. [Link]

-

Goldberg, J. M., & Harris, T. M. (1979). Determination of pK(a) values of N-heterocyclic bases by fluorescence spectrophotometry. Talanta. [Link]

-

Barlin, G. B., & Fenn, M. D. (1977). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[11][15]-annelated rings and oxygen at the[15]-position. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Amador-Hernandez, J., et al. (2014). New chemometric strategies in the spectrophotometric determination of pKa. European Journal of Chemistry. [Link]

-

Ali, B. H., & Hussein, F. A. (2023). Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators. Quest Journals Journal of Research in Applied Mathematics. [Link]

-

Mech, P., et al. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. University of Gdańsk. [Link]

-

Chem 202 - Organic Reaction Mechanisms I. (2010). Hydroxypyridine-Pyridone Tautomerism. [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 3. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 6. ossila.com [ossila.com]

- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New chemometric strategies in the spectrophotometric determination of pKa | European Journal of Chemistry [eurjchem.com]

- 9. questjournals.org [questjournals.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. 5-(trifluoromethyl)pyridin-2(1H)-one [sitem.herts.ac.uk]

Literature review of 3,5-disubstituted pyridin-2-one building blocks

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary: The Privileged Lactam Scaffold

The pyridin-2-one (2-pyridone) scaffold is a cornerstone of modern medicinal chemistry, serving as a bioisostere for amides, phenyl rings, and nitrogenous heterocycles. Its unique electronic structure—characterized by a fixed lactam tautomer in

This guide focuses specifically on 3,5-disubstituted pyridin-2-one building blocks. These scaffolds are critical because they allow for the orthogonal introduction of pharmacophores at the meta positions relative to each other, creating vectors that can probe distinct pockets within a protein target (e.g., the hydrophobic back pocket of p38 MAP kinase or the ribose pocket of DprE1).

Structural & Electronic Properties

Tautomerism and Aromaticity

While often represented as an aromatic pyridine derivative, the 2-pyridone system is non-aromatic in the classical sense, exhibiting significant amide character (resonance energy ~25-30 kcal/mol vs. 36 kcal/mol for benzene).

-

N-H Form (Lactam): Predominant in solid state and polar solvents. Acts as a hydrogen bond donor (NH) and acceptor (C=O).[1]

-

O-H Form (Lactim): Favored only in the gas phase or highly non-polar environments, or when trapped via

-alkylation.

Electronic Differentiation of C3 and C5

For a 3,5-dihalo-pyridin-2-one, the two halogenated positions are electronically distinct, a feature that enables regioselective functionalization:

-

C3 Position: Adjacent to the carbonyl/enol oxygen. It is more electron-rich due to the mesomeric donation of the oxygen, but also sterically crowded by the adjacent carbonyl and

-substituent. -

C5 Position: Para to the carbonyl and meta to the nitrogen. It behaves more like a typical pyridine 3-position but is influenced by the electron-donating nitrogen lone pair.

Synthetic Strategies: Accessing the Core

The synthesis of 3,5-disubstituted pyridin-2-ones generally proceeds via two main logic streams: Direct Functionalization of the parent heterocycle or De Novo Cyclization .

Route A: Electrophilic Halogenation (The Standard Protocol)

The most scalable route to the core building block, 3,5-dibromopyridin-2-one , is the direct bromination of 2-hydroxypyridine. The electron-donating nature of the oxygen and nitrogen directs electrophiles to the 3 and 5 positions.

Reaction Logic:

-

Reagent: Bromine (

) or -

Solvent: Glacial acetic acid or Acetonitrile. Polar solvents stabilize the charged intermediates.

-

Outcome: High yields of 3,5-dibromo species.[2][3][4] Monobromination is difficult to stop at C3 or C5 exclusively without generating mixtures, making the dibromo-species the preferred starting point for divergence.

Route B: Transformation from Pyrones

An alternative high-purity route involves the conversion of coumalic acid derivatives.

-

Bromination of coumalic acid yields 3,5-dibromo-2-pyrone.[4]

-

Ammonolysis (reaction with

or primary amines) converts the pyrone to the pyridone via ring-opening/ring-closing sequences.

- -substituents that might not survive direct bromination conditions.

Technical Core: Regioselective Functionalization

The primary challenge in utilizing 3,5-dibromopyridin-2-one is differentiating the two chemically similar bromine atoms. Recent literature highlights a Protecting Group-Controlled Strategy to switch regioselectivity.[2]

The Divergent Strategy

By modifying the nature of the substituent on the oxygen (in the lactim form) or nitrogen, chemists can direct cross-coupling catalysts to either C3 or C5.

-

Scenario A: C5-Selective Coupling (Suzuki-Miyaura)

-

Condition: Use of a bulky

-protecting group like Di-tert-butyl(isobutyl)silyl (BIBS) .[2] -

Mechanism: The bulky silyl group at the oxygen shields the adjacent C3-bromide. The catalyst (Pd) preferentially undergoes oxidative addition at the less hindered C5 position.

-

-

Scenario B: C3-Selective Exchange (Halogen-Lithium Exchange)

-

Condition: Use of an electron-withdrawing

-sulfonate group like Tosyl (Ts) . -

Mechanism: The electron-withdrawing nature of the tosyl group acidifies the ring, but more importantly, it directs Lithium-Halogen exchange. However, literature suggests that under specific flow-chemistry conditions or Stille couplings, the electronic activation of C3 (ortho to the activating O-Ts) can be exploited.

-

Note: In standard Suzuki couplings of unprotected 3,5-dibromo-2-pyridone, mixtures often occur, though C5 selectivity is frequently observed due to steric relief at C3.

-

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing unsymmetrical 3,5-disubstituted analogs.

Figure 1: Divergent synthetic pathways for regioselective functionalization of 3,5-dibromopyridin-2-one. The use of O-protecting groups (Silyl vs. Tosyl) dictates the site of reactivity.

Experimental Protocols

Protocol: Synthesis of 3,5-Dibromopyridin-2-one

Objective: Large-scale preparation of the core scaffold. Source: Adapted from Organic Syntheses and J. Org. Chem. methodologies (References 1, 2).

-

Equipment Setup: 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a caustic scrubber (to trap HBr fumes).

-

Dissolution: Charge the flask with 2-hydroxypyridine (9.5 g, 100 mmol) and Glacial Acetic Acid (150 mL). Stir until fully dissolved.

-

Bromination:

-

Load Bromine (

) (32.0 g, 10.3 mL, 200 mmol) into the dropping funnel. -

Add the bromine dropwise over 45 minutes at room temperature. The solution will turn from yellow to orange/red.[6]

-

Caution: Reaction is exothermic. Maintain temperature < 40°C using a water bath if necessary.

-

-

Reaction: After addition, heat the mixture to 50°C for 2 hours, then stir at room temperature overnight.

-

Workup:

-

Pour the reaction mixture into Ice Water (500 mL). The product typically precipitates as a solid.

-

Filter the solid using a Buchner funnel.[6]

-

Wash the cake with cold water (3 x 50 mL) and hexanes (2 x 30 mL) to remove residual acetic acid and bromine.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

-

Yield: Expect 20–22 g (80–85%) of an off-white to pale yellow solid.

Data Summary: Regioselectivity Rules

The following table summarizes the reactivity of the 3,5-dibromo core under different conditions.

| Substrate | Reagent/Conditions | Major Reactive Site | Mechanism |

| Unprotected Pyridone | Pd(PPh3)4, Ar-B(OH)2, Na2CO3 | C5 (Moderate Selectivity) | Steric (C3 is hindered by C=O) |

| 2-O-BIBS (Bulky Silyl) | Pd(dppf)Cl2, Ar-B(OH)2 | C5 (>95% Selectivity) | Steric Shielding of C3 |

| 2-O-Tosyl | n-BuLi, -78°C | C3 (Lithium Exchange) | Chelation/Inductive effect |

| 2-O-Tosyl | Pd Catalyst (Suzuki) | C3 (Variable) | Electronic activation of C-Br bond |

Applications in Drug Discovery

Kinase Inhibition (p38 MAP & BTK)

The 3,5-disubstituted pyridone motif mimics the adenine ring of ATP.

-

Mechanism: The lactam NH acts as a donor to the hinge region (e.g., Met109 in p38), while the C=O acts as an acceptor.

-

SAR Insight: Substituents at C3 often direct groups into the solvent-exposed region or the "gatekeeper" pocket, while C5 substituents extend into the hydrophobic back pocket.

Anti-Tuberculosis Agents (DprE1 Inhibitors)

Recent studies (Ref 3) have identified 3,5-disubstituted pyridines/pyridones as potent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase).

-

Role: The scaffold acts as a linker, positioning aryl groups to interact with the active site hydrophobic residues, disrupting cell wall biosynthesis.

Anti-Fibrotics

Derivatives of Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one) utilize the 3,5-substitution pattern to improve metabolic stability (blocking metabolic oxidation at the open C3 position) and enhance potency against TGF-β pathways.

References

-

Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Organic Syntheses, 2015, 92, 148-159. Link

-

Protecting Group-Controlled Regioselective Synthesis for Unsymmetrical 3,5-Disubstituted Pyridones. Advanced Synthesis & Catalysis, 2022. Link

-

3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. Future Medicinal Chemistry, 2021. Link

-

Versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. Journal of Organic Chemistry, 2003, 68(8), 3352-3355. Link

-

Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022. Link

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN104447531A - Preparation method of 3,5-dibromopyridine-N-oxide - Google Patents [patents.google.com]

- 6. orgsyn.org [orgsyn.org]

- 7. 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrogen Bonding Potential of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one in Protein Binding

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, pyridinone scaffolds are of significant interest due to their versatile biological activities and favorable physicochemical properties.[1] Among these, 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one stands out as a particularly compelling molecule. Its strategic fluorination pattern is designed to modulate its electronic properties, metabolic stability, and, most critically, its interactions with biological targets.[2] This guide provides a deep dive into the hydrogen bonding potential of this molecule, a key determinant of its efficacy in protein binding. Understanding these interactions is paramount for optimizing drug-target residence time, selectivity, and overall pharmacological profile.[3][4]

The core of this molecule's binding capability lies in its capacity to form robust hydrogen bonds.[1][5] The interplay between the hydrogen bond donor (N-H group) and acceptors (carbonyl oxygen and fluorine atom), influenced by the potent electron-withdrawing trifluoromethyl group, creates a unique interaction profile. This guide will dissect these features, offering both theoretical frameworks and practical methodologies for their evaluation.

Physicochemical Properties and Hydrogen Bonding Capacity

The structure of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one is characterized by a pyridinone ring, a hydrogen bond donating amide proton, a carbonyl oxygen as a primary hydrogen bond acceptor, a fluorine atom at the 3-position, and a trifluoromethyl group at the 5-position. The pyridinone core itself is a versatile pharmacophore, capable of providing multiple hydrogen bond donors and acceptors.[1]

The Modulatory Effects of Fluorine and Trifluoromethyl Groups

The introduction of fluorine and trifluoromethyl groups significantly alters the electronic landscape of the pyridinone ring, which in turn modulates the hydrogen bonding potential.

-

Trifluoromethyl Group (-CF3): As a strong electron-withdrawing group, the -CF3 moiety enhances the acidity of the N-H proton.[6] This increased acidity makes the N-H group a more potent hydrogen bond donor, capable of forming stronger interactions with acceptor groups on a protein target.[2][6] The presence of the trifluoromethyl group can also enhance binding affinity through favorable electrostatic interactions.[2]

-

Fluorine Atom (-F): The electronegative fluorine atom at the 3-position also contributes to the electron-withdrawing nature of the ring system. While an isolated fluorine atom is generally considered a weak hydrogen bond acceptor, its presence can influence the overall electronic distribution and modulate the strength of other hydrogen bonds.[7][8][9] In some contexts, fluorine can participate in hydrogen bonding, although these interactions are typically modest in strength.[10][11] It has been suggested that fluorine may act as a "donor's last resort" in forming hydrogen bonds.[9]

The combination of these substituents creates a molecule with a highly polarized N-H bond, making it an excellent hydrogen bond donor, and a carbonyl oxygen that serves as a primary hydrogen bond acceptor.

Computational Analysis of Hydrogen Bonding Potential

Computational methods are indispensable for predicting and analyzing the hydrogen bonding interactions of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one with its protein targets.[12] These approaches provide insights into binding modes, affinities, and the specific geometries of hydrogen bonds.[3]

Methodology for Computational Analysis

A typical computational workflow to assess hydrogen bonding potential involves several key steps:

-

Ligand Preparation: The 3D structure of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one is generated and optimized using quantum mechanics (e.g., Density Functional Theory - DFT) to obtain an accurate representation of its geometry and electronic properties.

-

Protein Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). It is then prepared by adding hydrogen atoms, assigning protonation states, and removing any non-essential molecules.

-

Molecular Docking: Molecular docking simulations are performed to predict the binding pose of the ligand within the protein's active site. Programs like AutoDock or Glide are commonly used for this purpose.[3]

-

Interaction Analysis: The resulting protein-ligand complex is analyzed to identify and characterize hydrogen bonds. This includes measuring distances and angles between donor and acceptor atoms. Software such as PyMOL or VMD can be used for visualization and initial analysis.

-

Energy Calculations: More advanced calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or quantum mechanics/molecular mechanics (QM/MM), can be employed to estimate the energetic contribution of individual hydrogen bonds to the overall binding affinity.[10][11]

Caption: A generalized workflow for the computational analysis of protein-ligand hydrogen bonding.

Experimental Validation of Hydrogen Bonding

While computational methods provide valuable predictions, experimental validation is crucial to confirm the presence and significance of hydrogen bonds in the protein-ligand complex.[13][14] Several biophysical techniques are routinely employed for this purpose.

Key Experimental Techniques

| Technique | Principle | Information Gained |

| X-ray Crystallography | Diffraction of X-rays by a crystal of the protein-ligand complex. | Provides a high-resolution 3D structure, allowing for direct visualization of hydrogen bonds, including precise bond lengths and angles.[13][15][16] |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Can detect hydrogen bonds through chemical shift perturbations, nuclear Overhauser effects (NOEs), and scalar couplings across hydrogen bonds.[17][18][19][20] |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Determines the thermodynamic parameters of binding (affinity, enthalpy, entropy, and stoichiometry), providing insights into the energetic contribution of hydrogen bonds.[21][22][23][24] |

Detailed Protocol: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for quantifying the thermodynamics of binding interactions.[21][22][24]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic profile (ΔH, ΔS) of the interaction between 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one and its target protein.

Materials:

-

Purified target protein in a suitable buffer (e.g., PBS or HEPES).

-

3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one dissolved in the same buffer.

-

Isothermal Titration Calorimeter.

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Set the experimental temperature (e.g., 25 °C).

-

Equilibrate the instrument with the buffer.

-

-

Titration:

-

Load the protein solution into the sample cell.

-

Load the ligand solution into the injection syringe.

-

Perform a series of small injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

-

-

Data Analysis:

-

The raw data (heat change per injection) is integrated to generate a binding isotherm.

-

Fit the isotherm to a suitable binding model to extract the thermodynamic parameters.

-

Caption: A simplified workflow for the experimental validation of binding thermodynamics using ITC.

Case Study: Hypothetical Binding to a Protein Kinase

To illustrate the practical application of this knowledge, consider the binding of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one to the hinge region of a hypothetical protein kinase. The hinge region is a critical site for inhibitor binding and is rich in hydrogen bond donors and acceptors.

In this scenario, the N-H group of the pyridinone can form a crucial hydrogen bond with the backbone carbonyl oxygen of a hinge residue (e.g., Glutamate). Simultaneously, the carbonyl oxygen of the ligand can accept a hydrogen bond from a backbone N-H of another hinge residue (e.g., Cysteine). These two key interactions would anchor the ligand in the active site.

The fluorine atom, while a weak acceptor, might engage in a favorable interaction with a nearby backbone N-H or a side-chain hydroxyl group, further stabilizing the complex. The trifluoromethyl group, in addition to enhancing the donor strength of the N-H group, could also participate in hydrophobic interactions within a nearby pocket.

Caption: A schematic of the hypothetical hydrogen bonding interactions in a protein kinase active site.

Conclusion

3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one possesses a sophisticated hydrogen bonding profile that is central to its potential as a protein-binding ligand. The synergistic effects of the fluorine and trifluoromethyl substituents enhance the hydrogen bond donating capacity of the pyridinone N-H group, a critical factor for high-affinity binding. A comprehensive approach that combines computational modeling with experimental validation is essential for fully characterizing and leveraging these interactions in drug design. By understanding the nuances of its hydrogen bonding potential, researchers can more effectively design and optimize novel therapeutics based on this promising scaffold.

References

-

Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC. (2011, September 7). Retrieved from [Link]

-

Fluorine bonding--how does it work in protein-ligand interactions? - PubMed. (n.d.). Retrieved from [Link]

-

Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. (n.d.). Retrieved from [Link]

-

Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). Retrieved from [Link]

-

Isothermal titration calorimetry - Wikipedia. (n.d.). Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved from [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC - NIH. (n.d.). Retrieved from [Link]

-

Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells - PMC. (2020, March 24). Retrieved from [Link]

-

Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. (2024, June 17). Retrieved from [Link]

-

Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? - ACS Publications. (n.d.). Retrieved from [Link]

-

How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC. (2021, February 9). Retrieved from [Link]

-

CF2H, a Hydrogen Bond Donor - PMC - NIH. (n.d.). Retrieved from [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry - PMC - NIH. (2022, March 23). Retrieved from [Link]

-

Hydrogen Bonds with Fluorine in Ligand–Protein Complexes-the PDB Analysis and Energy Calculations - MDPI. (2022, February 2). Retrieved from [Link]

-

NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups - PMC. (n.d.). Retrieved from [Link]

-

Trifluoromethyl: An Amphiphilic Noncovalent Bonding Partner - PubMed. (2017, April 5). Retrieved from [Link]

-

Structural analysis of protein-ligand interactions using x-ray crystallography - International Journal of Advanced Biochemistry Research. (n.d.). Retrieved from [Link]

-

Hydrogen Bonds in Protein-Ligand Complexes - PubMed. (n.d.). Retrieved from [Link]

-

2-Pyridone - Wikipedia. (n.d.). Retrieved from [Link]

-

Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - MDPI. (n.d.). Retrieved from [Link]

-

Quantum Mechanical Assessment of Protein–Ligand Hydrogen Bond Strength Patterns: Insights from Semiempirical Tight-Binding and Local Vibrational Mode Theory - MDPI. (n.d.). Retrieved from [Link]

-

Protein X-ray Crystallography and Drug Discovery - MDPI. (n.d.). Retrieved from [Link]

-

A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

2-Pyridone, 2-Pyridthione, and 2-Pyridselenone. Hydrogen-Bonding Ability as Determined by Dipole Moment and Molecular Weight Determinations1 | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

-

Direct NMR Detection of Bifurcated Hydrogen Bonding in the α-Helix N-Caps of Ankyrin Repeat Proteins | Journal of the American Chemical Society. (2015, January 12). Retrieved from [Link]

-

Ligand-Induced Proton Transfer and Low-Barrier Hydrogen Bond Revealed by X-ray Crystallography - PubMed. (2015, July 1). Retrieved from [Link]

-

Hydrogen Bonds in Protein‐Ligand Complexes - ResearchGate. (n.d.). Retrieved from [Link]

-

X-ray crystallographic studies of protein-ligand interactions - PubMed. (n.d.). Retrieved from [Link]

-

A Brief on The NMR Spectroscopy of Proteins - Conduct Science. (2021, April 13). Retrieved from [Link]

-

Protein complexes studied by NMR spectroscopy - PMC. (n.d.). Retrieved from [Link]

-

Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). Retrieved from [Link]

-

Hydrogen Bond Analysis Tutorial | BioChemCoRe 2018. (n.d.). Retrieved from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). Retrieved from [Link]

-

Computational analysis of hydrogen bonds in protein-RNA complexes for interaction patterns - PubMed. (n.d.). Retrieved from [Link]

-

Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - ACS Publications. (2017, January 18). Retrieved from [Link]

-

Hydrogen bond donors in drug design - ChemRxiv. (n.d.). Retrieved from [Link]

-

Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine - PMC. (n.d.). Retrieved from [Link]

-

Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine | Crystal Growth & Design - ACS Publications. (2023, March 1). Retrieved from [Link]

-

Hydrogen Bonding: The Last Mystery in Drug Design? - Hugo Kubinyi. (n.d.). Retrieved from [Link]

- A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents. (n.d.).

-

3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem. (n.d.). Retrieved from [Link]

-

3-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 2736698 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hydrogen Bonds in Protein-Ligand Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kubinyi.de [kubinyi.de]

- 6. Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Computational analysis of hydrogen bonds in protein-RNA complexes for interaction patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. X-ray crystallographic studies of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 15. biochemjournal.com [biochemjournal.com]

- 16. mdpi.com [mdpi.com]

- 17. NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. conductscience.com [conductscience.com]

- 21. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 23. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]

Safe Handling and Stewardship of Fluorinated Pyridones in Pharmaceutical Synthesis

Executive Summary

Fluorinated pyridones (e.g., 3-fluoro-2-pyridone, 5-fluoro-2-pyridone) are critical pharmacophores in modern medicinal chemistry, valued for their ability to modulate metabolic stability, lipophilicity, and binding affinity via bioisosterism. While generally stable under ambient conditions, the introduction of fluorine atoms onto the pyridone scaffold alters their physicochemical properties and combustion profile, necessitating specific handling protocols beyond standard organic synthesis hygiene. This guide synthesizes safety data, toxicological insights, and practical handling workflows for researchers working with these intermediates.

Chemical & Physical Profile

Understanding the tautomeric nature of these compounds is prerequisite to accurate risk assessment.

-

Tautomeric Equilibrium: 2-Pyridones exist in equilibrium with 2-hydroxypyridines. In the solid state and polar solvents, the pyridone (lactam) form typically predominates.

-

Fluorine Effect: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). This imparts high thermal stability but creates unique hazards during thermal decomposition (fire), where the bond can cleave to release Hydrogen Fluoride (HF).

-

Physical State: Most fluorinated pyridones are crystalline solids with melting points ranging from 130°C to >200°C. They are often hygroscopic.

Table 1: Representative Physical & Hazard Data

| Compound | CAS No. | Physical State | Melting Point | Primary GHS Hazards |

| 3-Fluoro-2-pyridone | 1547-29-1 | Crystalline Solid | 176-178°C | H302, H315, H319, H335 |

| 5-Fluoro-2-pyridone | 51173-26-3 | Solid | 132-136°C | H302, H315, H319, H335 |

| N-Methyl-2-pyridone | 694-85-9 | Liquid/Low Melt Solid | 30-32°C | H302, H315, H319 |

Hazard Identification & Toxicology

While most fluorinated pyridones are classified as Category 4 Acute Toxins (Oral) and Category 2 Irritants , the "Senior Scientist" perspective requires looking beyond the label.

The "Hidden" Hazards

-

Sensitization Potential: Pyridones can act as Michael acceptors under specific metabolic conditions, potentially leading to skin sensitization (allergic contact dermatitis) upon repeated exposure.

-

Combustion Products: In the event of a fire, the fluorine content does not simply produce CO2 and H2O. It generates Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF2) . Standard smoke inhalation protocols are insufficient; medical management for HF exposure (Calcium Gluconate) must be considered for fire victims.

-

Dust Explosion: Finely divided organic solids, including pyridones, possess a high Kst value (dust explosion constant). Handling bulk quantities (>100g) requires grounding and inerting.

Strategic Handling Protocol

The following workflow integrates engineering controls with personal protective equipment (PPE) to create a self-validating safety system.

Engineering Controls

-

Primary: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Containment Enclosure (face velocity 0.5 m/s).

-

Secondary: For high-potency analogs (or if OEL is unknown), use a Glovebox or Class III Biological Safety Cabinet.

PPE Selection Matrix

-

Respiratory: N95/P2 disposable respirator (minimum) for solid handling; Full-face respirator with ABEK-P3 cartridges for spill cleanup.

-

Dermal:

-

Solids: Nitrile gloves (double-gloving recommended, 0.11mm min thickness).

-

Solutions (DCM/DMF): Laminate film (Silver Shield/4H) gloves are required. Fluorinated pyridones in organic solvents can penetrate nitrile rapidly.

-

-

Ocular: Chemical splash goggles.[1] Safety glasses are insufficient for powders that can become airborne.

Experimental Workflow Diagram

The following diagram outlines the decision logic for handling fluorinated pyridones, emphasizing the "Stop/Go" decision points based on physical state and quantity.

Figure 1: Decision matrix for selecting engineering controls and PPE based on physical state and scale.

Emergency Response Protocols

Standard emergency procedures must be modified to account for the potential generation of HF during thermal decomposition.

Fire

-

Media: Water spray, dry chemical, or carbon dioxide.[2]

-

Specific Hazard: Thermal decomposition >300°C releases HF. Firefighters must wear SCBA.

-

Post-Fire: Runoff water must be contained; it may be acidic and contain fluoride ions.

Spills

-

Dry Spills: Do not dry sweep. Use a HEPA-filtered vacuum or wet-wiping method to prevent aerosolization.

-

Wet Spills: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

-

Decontamination: Wash surfaces with a mild alkaline solution (e.g., 5% Sodium Carbonate) to neutralize any potential acidic residues.

Exposure Decision Tree

Figure 2: Emergency response logic, highlighting the critical check for thermal decomposition products.

Waste Management & Disposal

Correct disposal is vital to prevent environmental contamination with persistent fluorinated compounds (PFAS precursors).[3]

-

Segregation: Do not mix with non-halogenated solvents. Label clearly as "Halogenated / Fluorinated Organic Waste".

-

Destruction:

-

Method: High-temperature incineration (>1100°C) with flue gas scrubbing.

-

Why: Standard incineration temperatures (850°C) may not fully mineralize the C-F bond, potentially releasing fluorinated volatiles or HF into the atmosphere.

-

Prohibition: Never dispose of fluorinated pyridones down the drain. They are often resistant to biodegradation.

-

Regulatory Compliance

-

TSCA (USA): Many fluorinated pyridones are R&D exempt but require strict adherence to "Small Quantity" rules.

-

REACH (EU): Ensure registration if tonnage exceeds 1 TPA.

-

DHS (USA): Check if specific precursors fall under "Chemicals of Interest" if they can be used to synthesize chemical weapons (unlikely for simple pyridones, but relevant for highly functionalized derivatives).

References

-

National Institutes of Health (PubChem). 3-Fluoro-2-hydroxypyridine (CID 2783363) - Safety and Hazards. Retrieved from [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[4] Journal of Medicinal Chemistry.[4] Retrieved from [Link]

-

University of Wisconsin-Madison. Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (Context for HF generation risks). Retrieved from [Link]

Sources

Methodological & Application

Synthesis protocols for 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one from commercially available precursors

Application Note: A Validated Synthesis Protocol for 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one

Introduction

Fluorinated pyridinone scaffolds are of significant interest in medicinal chemistry and drug development due to their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The target molecule, 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one, incorporates both a trifluoromethyl group and a fluorine atom on the pyridinone core, making it a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals.[3] This application note provides a detailed, validated protocol for the synthesis of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one from a commercially available precursor, focusing on a direct electrophilic fluorination approach.

Overview of Synthetic Strategies

The synthesis of fluorinated pyridines can be challenging due to the electron-deficient nature of the pyridine ring.[1] Several strategies exist for the introduction of fluorine atoms, broadly categorized as nucleophilic and electrophilic fluorination.[4] For the target molecule, two primary retrosynthetic pathways from commercially available starting materials were considered:

-

Multi-step synthesis involving halogen exchange: This traditional approach often requires the preparation of a pre-functionalized pyridine ring, followed by a nucleophilic fluorination reaction, such as a Halex reaction. While effective, these methods can involve multiple steps and harsh reaction conditions.[1]

-

Direct C-H fluorination of a pyridinone precursor: This modern approach utilizes powerful electrophilic fluorinating agents to directly replace a hydrogen atom with fluorine. This strategy is often more step-economical.

After a thorough review of the literature and considering precursor availability, a direct electrophilic fluorination of the commercially available 5-(trifluoromethyl)pyridin-2(3H)-one was selected as the most efficient and reliable route. This method leverages the reactivity of the pyridinone tautomer, which is more susceptible to electrophilic attack than its corresponding 2-hydroxypyridine form.

Recommended Synthetic Protocol: Electrophilic Fluorination

This protocol details the direct fluorination of 5-(trifluoromethyl)pyridin-2(3H)-one using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a widely used and relatively safe electrophilic fluorinating agent.[5][6][7]

Reaction Scheme

Sources

- 1. Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines - Oreate AI Blog [oreateai.com]

- 2. guidechem.com [guidechem.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. SelectFluor - Enamine [enamine.net]

- 6. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectfluor - Wikipedia [en.wikipedia.org]

Synthesis of fluorinated kinase inhibitors using pyridin-2-one intermediates

Application Notes & Protocols

Abstract

The pyridin-2-one scaffold is a privileged structure in medicinal chemistry, frequently employed as a core motif in the design of potent kinase inhibitors due to its ability to act as a versatile hydrogen bond donor and acceptor.[1][2] The strategic incorporation of fluorine into these molecules can significantly enhance their pharmacological profiles, improving metabolic stability, binding affinity, and bioavailability.[3][4][5] This guide provides a detailed examination of the rationale and methodologies for synthesizing fluorinated kinase inhibitors built upon pyridin-2-one intermediates. It covers the strategic importance of fluorination, detailed step-by-step protocols for the synthesis of key intermediates and final compounds, characterization techniques, and troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful combination of structural motifs for the discovery of next-generation kinase inhibitors.

The Strategic Role of Fluorine in Kinase Inhibitor Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to modulate its physicochemical and pharmacokinetic properties.[6][7] Unlike a simple hydrogen-to-fluorine substitution, this modification is not isosteric but rather bioisosteric, invoking profound changes in the molecule's behavior.

-

Modulation of Basicity (pKa): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect. When placed near basic nitrogen atoms, such as those in a pyridine ring or an associated side chain, it can lower the pKa by 2-3 units.[3] This reduced basicity can decrease unwanted off-target interactions, such as with the hERG channel, and improve cell membrane permeability, leading to better oral bioavailability.[3][5]

-

Enhanced Metabolic Stability: Many drug candidates fail due to rapid metabolic degradation, often by Cytochrome P450 (CYP) enzymes. A common metabolic pathway is the oxidation of electron-rich aromatic rings.[6] Fluorine substitution can "shield" these vulnerable positions from enzymatic attack by lowering the electron density of the ring, thereby increasing the compound's half-life.[6]

-

Increased Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, particularly in the hinge region of kinases.[4] It can also stabilize specific bioactive conformations through stereoelectronic effects like the gauche effect, pre-organizing the inhibitor for optimal binding to the target's active site.[3]

-

Lipophilicity and Permeability: While highly electronegative, the C-F bond is poorly polarizable. The effect of fluorination on lipophilicity (logP) is context-dependent; a single fluorine can increase lipophilicity, while a trifluoromethyl group often significantly increases it, which can be leveraged to enhance membrane permeability and blood-brain barrier penetration.[3][4]

Caption: The strategic impact of fluorine in drug design.

The Pyridin-2-one Scaffold: A Kinase Hinge-Binding Powerhouse

The pyridin-2-one motif is a cornerstone of modern kinase inhibitor design.[1] Its prevalence is due to its unique ability to mimic the hydrogen bonding pattern of the adenine portion of ATP, allowing it to form crucial interactions with the "hinge region" that connects the N- and C-lobes of the kinase domain.[2] This anchoring interaction is critical for achieving high potency.

-

Hydrogen Bonding: The N-H group acts as a hydrogen bond donor, while the adjacent carbonyl oxygen serves as a hydrogen bond acceptor. This pattern allows for a bidentate interaction with the kinase hinge, providing a stable binding anchor.[2]

-

Structural Versatility: The pyridin-2-one ring provides multiple vectors for chemical modification, allowing for the attachment of various side chains to target other pockets within the ATP-binding site, thereby enhancing potency and selectivity.[1]

-

Favorable Physicochemical Properties: This scaffold generally imparts good drug-like properties, including reasonable solubility and metabolic stability.[2]

Caption: H-bond interactions of pyridin-2-one with the kinase hinge.

Synthetic Workflow & Experimental Protocols

The synthesis of a fluorinated pyridin-2-one based kinase inhibitor can be conceptually divided into three stages: construction of the core pyridin-2-one scaffold, introduction of the fluorinated moiety, and final assembly.

Caption: General synthetic workflow for target compounds.

Protocol 1: Synthesis of a Substituted Pyridin-2-one Core via Annulation

This protocol describes a common and robust method for constructing a 4,6-disubstituted pyridin-2-one intermediate, which serves as a versatile platform for further elaboration. The reaction proceeds via a [4+2] annulation of an in situ generated azadiene.[8]

Materials:

-

N-Propargylamine derivative (e.g., N-propargylbenzylamine)

-

Active methylene compound (e.g., Ethyl 3-oxo-3-phenylpropanoate)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Ethyl acetate (EtOAc), Hexanes, Brine, Sodium sulfate (Na₂SO₄)

Procedure:

-

To a 100 mL round-bottom flask charged with a magnetic stir bar, add the active methylene compound (1.0 eq), the N-propargylamine derivative (1.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).

-

Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to afford the desired pyridin-2-one intermediate.

Characterization:

-

¹H NMR & ¹³C NMR: To confirm the structure and purity of the product.

-

HRMS (High-Resolution Mass Spectrometry): To confirm the elemental composition (m/z).

-

Expected Yield: 65-85%.

Protocol 2: Synthesis of a Fluorinated Kinase Inhibitor via Suzuki Coupling

This protocol details the coupling of a halogenated pyridin-2-one intermediate with a fluorinated boronic acid derivative, a common strategy to introduce the fluorinated moiety and complete the synthesis.[9]

Materials:

-

Halogenated Pyridin-2-one (e.g., 5-bromo-1-benzyl-4-phenyl-6-methylpyridin-2(1H)-one) (1.0 eq)

-

Fluorinated boronic acid or pinacol ester (e.g., 4-fluoro-3-methoxyphenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂ · CH₂Cl₂) (0.05 eq)

-

Base (e.g., Sodium carbonate, Na₂CO₃) (2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Microwave vial or reaction tube

Procedure:

-

To a microwave vial, add the halogenated pyridin-2-one (1.0 eq), the fluorinated boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (Dioxane:Water 4:1) to the vial.

-

Seal the vial and place it in a microwave reactor. Heat the reaction to 100-120 °C for 20-60 minutes. Alternatively, the reaction can be heated conventionally at 90 °C for 8-16 hours.

-

Monitor the reaction for the disappearance of starting material by LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

-

Transfer the filtrate to a separatory funnel, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash chromatography or preparative HPLC to yield the final fluorinated kinase inhibitor.

Characterization:

-

¹H, ¹³C, and ¹⁹F NMR: To confirm the final structure and successful incorporation of fluorine.

-

HRMS: To confirm the exact mass of the final compound.

-

HPLC: To determine the final purity (typically >95% for biological testing).

Data Summary and Troubleshooting

Table 1: Summary of Synthetic Parameters and Expected Data

| Step | Protocol ID | Reaction Type | Key Reagents | Temp (°C) | Time | Typical Yield (%) | Purity (HPLC) |

| Core Synthesis | PROTOCOL-1 | Annulation | K₂CO₃, DMF | 80 | 4-6 h | 65-85 | >90% (post-column) |

| Final Assembly | PROTOCOL-2 | Suzuki Coupling | Pd(dppf)Cl₂, Na₂CO₃ | 110 | 30 min (µW) | 50-75 | >95% (post-prep) |

Table 2: Troubleshooting Common Synthetic Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield in Protocol 1 | - Incomplete reaction.- Degradation of starting materials.- Impure reagents or wet solvent. | - Increase reaction time or temperature.- Ensure an inert atmosphere.- Use freshly distilled/anhydrous DMF. |

| No reaction in Protocol 2 | - Catalyst deactivation.- Poor quality boronic acid. | - Use a fresh batch of palladium catalyst.- Degas solvents thoroughly.- Verify the quality of the boronic acid; they can degrade on storage. |

| Multiple byproducts in Suzuki coupling | - Homocoupling of the boronic acid.- Protodebromination of starting material. | - Lower the reaction temperature and extend the time.- Use a different base (e.g., Cs₂CO₃ or K₃PO₄).- Ensure the system is rigorously deoxygenated. |

| Difficulty in purification | - Product co-elutes with impurities. | - Try a different solvent system for chromatography.- Consider reverse-phase chromatography (preparative HPLC).- Recrystallization may be an option for solid products. |

Conclusion

The combination of the pyridin-2-one scaffold as a reliable kinase hinge-binder and the strategic use of fluorine to enhance drug-like properties represents a powerful and validated approach in modern drug discovery. The protocols outlined in this guide provide a robust framework for the rational design and synthesis of novel, potent, and selective fluorinated kinase inhibitors. Careful execution of these synthetic steps, coupled with rigorous characterization, will enable researchers to efficiently generate high-quality compound libraries for biological screening and advance the development of new therapeutics.

References

- Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.

- Research and Reviews. (2024, June 5). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.

- Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.

- Pomerantz, W. C., & O'Leary, D. J. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.

- Chikhalikar, S., Bhawe, V., Ghotekar, B., Jachak, M., & Ghagare, M. (n.d.). Synthesis of Pyridin-2(1H)-one Derivatives via Enamine Cyclization. ACS Publications.

- Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).

- Tressler, C. M., & Zondlo, N. J. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.

- ResearchGate. (n.d.). Synthesis of pyridin-2-one derivatives 11 and 14.

- Current Topics in Medicinal Chemistry. (n.d.). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments.

- BenchChem. (n.d.). One-Pot Synthesis of Substituted 2-Pyridones: Application Notes and Protocols.

- Song, J., et al. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH.

- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. (n.d.).

- ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.

- Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019, August 19).

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- Wang, S., et al. (n.d.). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry: Review Article.

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. 2-Pyridone synthesis [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Troubleshooting low yields in the synthesis of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one

Welcome to the technical support center for the synthesis of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues that lead to low yields. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low, with significant recovery of the starting material. What are the primary factors I should investigate?

Low conversion is a common hurdle and often points to suboptimal reaction kinetics or reagent deactivation. Let's break down the likely culprits.

Causality Analysis:

The synthesis of fluorinated pyridinones often involves sensitive reagents and requires precise control over reaction conditions. Incomplete reactions can typically be traced back to three main areas: thermal energy, reagent stoichiometry and activity, and reaction time.

-

Insufficient Thermal Energy: Many fluorination reactions, particularly those involving nucleophilic substitution, have a significant activation energy barrier. Insufficient temperature can lead to a sluggish reaction rate, leaving a large portion of the starting material unreacted. For instance, liquid-phase fluorinations of related chloro-pyridines with anhydrous hydrogen fluoride (HF) often require temperatures in the range of 170°C to 200°C to proceed efficiently.[1]

-

Reagent Deactivation: Fluorinating agents are often highly reactive and susceptible to deactivation by moisture. The presence of trace amounts of water can hydrolyze the fluorinating agent, rendering it ineffective. Similarly, if using a catalyst, its activity can be diminished by impurities in the starting materials or solvent.

-

Inadequate Stoichiometry or Mixing: An insufficient molar excess of the fluorinating agent can lead to incomplete conversion. It is also crucial to ensure efficient mixing, especially in heterogeneous reaction mixtures, to maximize contact between reactants.

Troubleshooting Protocol:

-

Reagent and Solvent Preparation:

-

Ensure all glassware is rigorously dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas (e.g., Argon or Nitrogen).

-

Use anhydrous solvents. If not purchased as anhydrous, solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone for ethers, or using molecular sieves).

-

Verify the purity and activity of your starting materials and fluorinating agent.

-

-

Reaction Condition Optimization:

-

Temperature Screening: Perform small-scale parallel reactions at incrementally higher temperatures (e.g., 10°C increments) to identify the optimal thermal conditions. Be mindful that excessive temperatures can lead to byproduct formation.[2]

-

Time Study: Analyze aliquots of the reaction mixture at different time points (e.g., 2h, 4h, 8h, 24h) using a suitable analytical method (TLC, LC-MS, or GC-MS) to determine when the reaction reaches completion.

-

The following table provides a starting point for optimizing reaction parameters based on analogous transformations found in the literature.

| Parameter | Initial Condition | Optimization Range | Rationale & Key Considerations |

| Temperature | 150°C | 150 - 200°C | Balances reaction rate against potential for side reactions. Overheating can cause decomposition or over-fluorination.[2] |

| Pressure | 200 psig (1480 kPa) | 200 - 300 psig | For reactions involving gaseous reagents like HF, pressure ensures sufficient concentration in the liquid phase.[1] |

| Fluorinating Agent Molar Ratio | 5 equivalents | 5 - 15 equivalents | A significant excess is often required to drive the reaction to completion, especially with less reactive substrates.[2] |

| Reaction Time | 10 hours | 5 - 20 hours | Monitor reaction progress to avoid prolonged heating which can increase byproduct formation. |

| Atmosphere | Inert (Argon/Nitrogen) | Not Applicable | Essential to prevent moisture contamination and side reactions with atmospheric oxygen.[3] |

Q2: I am observing multiple spots on my TLC plate, suggesting significant byproduct formation. What are the likely side reactions and how can they be mitigated?

The formation of byproducts is often a consequence of the high reactivity of the intermediates and reagents involved. Understanding these pathways is key to suppressing them.

Mechanistic Insights into Side Reactions:

The electronic nature of the pyridine ring, influenced by the electron-withdrawing trifluoromethyl group, dictates the regioselectivity of reactions. However, under harsh conditions, this selectivity can be overcome.

-

Over-fluorination: The desired product still contains reactive sites. If the reaction conditions are too forcing (high temperature, prolonged reaction time, or large excess of fluorinating agent), a second fluorination event can occur.

-

Isomer Formation: Depending on the synthetic route, rearrangement or reaction at an alternative position on the pyridine ring can lead to isomeric impurities that are often difficult to separate from the desired product.

-

Hydrolysis: If water is present in the reaction mixture, hydrolysis of either the starting material or the product can occur, especially at elevated temperatures, leading to the corresponding hydroxy-pyridine derivatives.

-

Decomposition: Fluorinated heterocyclic compounds can be thermally labile. Excessive temperatures may lead to decomposition, often characterized by the formation of tar-like materials.[4]

Mitigation Strategies:

-

Precise Temperature Control: Use an oil bath or a reactor with a reliable temperature controller to maintain a consistent and optimal temperature. Avoid localized overheating.

-

Controlled Reagent Addition: Instead of adding the fluorinating agent all at once, consider slow, portion-wise, or syringe-pump addition. This maintains a low instantaneous concentration of the reagent, which can favor the desired reaction over competing side reactions.

-

Choice of Fluorinating Agent: Some fluorinating agents offer higher selectivity than others. A thorough literature review for your specific substrate is recommended.

-

Inert Atmosphere: Rigorously exclude moisture and oxygen by maintaining a positive pressure of an inert gas throughout the reaction.

Logical Troubleshooting Workflow

Below is a workflow to systematically diagnose and resolve issues with low yield.

Sources

- 1. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 2. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]

- 3. 5-Fluoro-2-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines - PMC [pmc.ncbi.nlm.nih.gov]

Purification strategies for separating 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one from byproducts

Here is the technical support guide for the purification of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one.

Topic: Purification of 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one Ticket ID: PYR-F-305 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

Isolating 3-Fluoro-5-(trifluoromethyl)pyridin-2(3H)-one (Target) presents a unique dual-challenge:

-

Tautomeric Equilibrium: The molecule exists in a dynamic equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms, leading to peak broadening and "streaking" on silica.[2]

-

Close Elution Profiles: The physicochemical properties of the target are strikingly similar to the non-fluorinated starting material (5-(trifluoromethyl)pyridin-2(3H)-one) and the over-fluorinated byproduct (3,3-difluoro species).[1][2]

This guide provides a self-validating workflow to resolve these species using modified chromatography and solubility-based exclusion.

Module 1: Pre-Purification Diagnostics

The "Ghost Spot" Phenomenon Before starting purification, you must diagnose if your crude mixture contains actual impurities or just tautomers.[2]

-

Symptom: TLC shows two spots for the product connected by a faint "streak."[2]

-

Root Cause: The 2-pyridone dimerizes in non-polar solvents (like Chloroform/Hexane) but exists as a monomeric solvate in polar solvents (Methanol/Water).[1][2] The streak is the interconversion occurring during elution.[2]

-

Validation Test: Run a 2D TLC. Spot the sample, run it once, dry the plate, rotate 90°, and run again.[2]

Diagram: Tautomerism & Dimerization Logic

Caption: Figure 1. The equilibrium between lactam, lactim, and dimer forms dictates retention.[2] Non-polar solvents promote dimerization, causing the compound to elute faster but streak as the dimer dissociates.[2]

Module 2: Chemical Workup (The "Selectfluor" Cleanup)

Most syntheses utilize Selectfluor (F-TEDA-BF4).[1][2] The primary byproduct is the reduced salt (H-TEDA-BF4), which is highly polar but can contaminate organic layers if not handled correctly.[1][2]

Protocol:

-

Quench: Dilute the reaction mixture (usually Acetonitrile) with 5 volumes of Ethyl Acetate (EtOAc).

-

Aqueous Partition: Wash with water.[2]

-

Acid Wash (Critical): Wash the organic layer with 0.1 M HCl.[2]

Module 3: Chromatographic Strategy

Standard silica gel chromatography often fails due to the tautomeric streaking.[2] You must use an Acidic Modifier .[2]

Method A: Modified Normal Phase (Recommended)[1]

-

Mobile Phase: DCM : Methanol : Acetic Acid (98 : 2 : 0.5).[2]

-

Mechanism: Acetic acid occupies the silanol sites on the silica and protonates the pyridone oxygen, forcing the equilibrium toward the monomeric form and preventing "tailing."[2]

| Component | Role | Concentration |

| Dichloromethane (DCM) | Solubilizing Agent (Weak Eluent) | Base Solvent |

| Methanol (MeOH) | Polarity Adjuster (Strong Eluent) | 1% - 5% Gradient |

| Acetic Acid (AcOH) | Peak Sharpener / Silanol Blocker | 0.5% Constant |

Method B: Reverse Phase (Polishing)

If the 3-F product co-elutes with the non-fluorinated starting material on silica, switch to C18.[2] The

-

Eluent: Water (0.1% Formic Acid) / Acetonitrile.[2]

-

Gradient: 10% to 60% MeCN over 20 CV (Column Volumes).

-

Elution Order:

Module 4: Crystallization (Final Purity >99%)

Chromatography often yields 95-97% purity.[1][2] Crystallization removes the final traces of the 3,3-difluoro byproduct (which stays in the mother liquor).[2]

Protocol:

-

Dissolve the semi-pure solid in minimal boiling Ethyl Acetate .

-

Slowly add n-Heptane (or Hexane) until persistent cloudiness appears.[1][2]

-

Add a few drops of EtOAc to clear the solution.[2]

-

Allow to cool to Room Temperature (RT) slowly, then refrigerate at 4°C.

-

Filtration: Collect crystals. Wash with cold 10% EtOAc/Heptane.[2]

Troubleshooting & FAQs

Q1: My product is co-eluting with the starting material. How do I separate them?

-

Answer: The pKa of the 3-Fluoro product is lower (more acidic) than the starting material due to the electron-withdrawing fluorine.[2]

Q2: I see a spot running very fast (High Rf) on TLC. Is this my product?

-

Answer: Likely not.[2] This is usually the 3,3-difluoro-5-(trifluoromethyl)pyridine-2,6-dione byproduct (over-fluorination).[1][2] It lacks the aromatic pyridine character and the NH hydrogen bonding capability, making it much less polar.[2] It can be flushed off the column with 100% DCM before starting the MeOH gradient.[2]

Q3: The NMR shows broad signals for the NH and adjacent protons.

-

Answer: This confirms tautomeric exchange.[2][4][5] Run the NMR in DMSO-d6 rather than CDCl3. DMSO stabilizes the lactam form via H-bonding, sharpening the peaks and allowing for proper integration.[2]

Diagram: Purification Decision Tree

Caption: Figure 2.[1][2] Step-by-step decision matrix for removing specific classes of impurities based on their physicochemical behavior.

References

-